3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine: is an organic compound that features a brominated thiophene ring attached to an oxazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate reagents to form the oxazole ring. This can be achieved using reagents such as hydroxylamine and acetic anhydride.
Amination: The final step involves introducing the amine group to the oxazole ring, which can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene ring.
Cyclization Reactions: The oxazole ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of thiophene.
Hydroxylamine and Acetic Anhydride: Used for the formation of the oxazole ring.
Ammonia or Amines: Used for introducing the amine group.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Thiophenes: Resulting from oxidation or reduction reactions.
Cyclized Oxazole Derivatives: Resulting from further cyclization reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes and oxazoles with biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carboxaldehyde
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Compared to similar compounds, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine stands out due to the presence of both a brominated thiophene ring and an oxazole ring with an amine group. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Biological Activity
3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrN2O, with a molecular weight of approximately 245.10 g/mol. The presence of both the bromine atom and the oxazole ring allows for significant interactions with biological targets.
Research indicates that this compound functions primarily through enzyme inhibition . It binds to active sites on specific enzymes, blocking their function and thereby exerting therapeutic effects. The compound has shown potential in targeting various biological pathways:
- Antiviral Activity : Studies have demonstrated its efficacy against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Properties : The compound exhibits selective activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary of key findings from recent studies:
Activity Type | Assay Method | EC50/IC50 Values | Target Organism/Cell Line |
---|---|---|---|
Antiviral | Plaque Assay | 0.49 µM | Influenza A virus (H1N1) |
Cytotoxicity | MTT Assay | 125 µM | MDCK cells |
Antimicrobial | MIC Assay | <3.125 µg/mL | Bacillus subtilis |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of related compounds, this compound was evaluated alongside other derivatives. The compound exhibited a notable EC50 value of 0.49 µM against the H1N1 strain, indicating its potential as an antiviral agent. The cytotoxicity was assessed using MDCK cells, where it showed an IC50 value of 125 µM, suggesting a favorable therapeutic index for further development .
Case Study 2: Antimicrobial Activity
The antimicrobial activity of this compound was explored against several bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria with MIC values below 3.125 µg/mL. This selectivity may be attributed to its structural features that enhance binding affinity to bacterial targets .
Properties
CAS No. |
501902-33-6 |
---|---|
Molecular Formula |
C7H5BrN2OS |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2 |
InChI Key |
FAEPZHPNPKYFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
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